molecular formula C11H13N3 B3007181 methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine CAS No. 1156391-85-3

methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B3007181
CAS No.: 1156391-85-3
M. Wt: 187.246
InChI Key: QJNLIJWRMKGZAO-UHFFFAOYSA-N
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Description

Chemical Identifier Summary methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine is an amine-functionalized pyrazole derivative with the molecular formula C 11 H 13 N 3 and a molecular weight of 187.24 g/mol . Its structure features a phenyl ring attached to the nitrogen at the 1-position of the pyrazole heterocycle, with an aminomethyl substituent at the 3-position . Research Value and Potential Applications Pyrazole derivatives are recognized as a privileged scaffold in medicinal chemistry and drug discovery, meaning this core structure is frequently found in compounds with diverse biological activities . The presence of the pyrazole moiety in several marketed drugs, including the anti-inflammatory Celecoxib, the antipsychotic CDPPB, and the anti-obesity agent Rimonabant, underscores its significant pharmacological potential . As a chemical building block, this compound serves as a versatile intermediate for the synthesis of more complex molecules . Researchers can leverage the reactive primary amine group for further functionalization, making it a valuable precursor in constructing compound libraries for high-throughput screening . While specific biological data for this exact compound may be limited, structurally similar pyrazole-3-yl-methylamine analogs are frequently explored in scientific research. These investigations cover areas such as antibacterial , anticancer , antifungal , and antioxidant activities , as well as roles as enzyme inhibitors . The compound's structure makes it a candidate for developing kinase inhibitors or for studying interactions with neurological targets, based on the profiles of related molecules . Intended Use and Handling This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate precautions, wearing suitable protective equipment, as it may cause serious eye damage and skin burns .

Properties

IUPAC Name

N-methyl-1-(1-phenylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-12-9-10-7-8-14(13-10)11-5-3-2-4-6-11/h2-8,12H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNLIJWRMKGZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156391-85-3
Record name methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-phenyl-1H-pyrazole-3-carbaldehyde with methylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have shown that derivatives of pyrazole compounds, including methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine, exhibit significant antitumor properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. For instance, a study highlighted the effectiveness of similar pyrazole derivatives in targeting specific cancer pathways, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Antibacterial and Antiviral Properties
this compound has also been investigated for its antibacterial and antiviral activities. Pyrazole compounds are known to interact with bacterial enzymes and viral proteins, potentially leading to the development of new antibiotics and antiviral agents. A study focused on triazolylpyrazoles reported their effectiveness against various bacterial strains and viruses, indicating a promising avenue for the application of this compound in infectious disease treatment .

Agricultural Applications

Pesticides and Herbicides
The compound's structural features make it suitable for use in agricultural chemistry as a pesticide or herbicide. Research has shown that pyrazole derivatives can act as effective agents against pests and weeds, reducing crop loss and enhancing yield. The ability of these compounds to disrupt biological processes in pests suggests that this compound could be developed into a novel agricultural chemical .

Material Science

Polymer Synthesis
this compound can serve as a building block in polymer chemistry. Its ability to form stable linkages allows for the synthesis of novel polymers with tailored properties for specific applications, such as drug delivery systems or smart materials. The versatility of pyrazole compounds in creating cross-linked networks is an area of active research .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntitumor agentsInhibits cancer cell proliferation
Antibacterial/antiviral agentsEffective against various pathogens
Agricultural SciencePesticides/herbicidesReduces crop loss; effective against pests
Material SciencePolymer synthesisNovel polymers for drug delivery systems

Case Studies

Case Study 1: Antitumor Activity
A study published in 2017 evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further optimization of this compound could lead to new cancer therapies.

Case Study 2: Agricultural Efficacy
In a field trial conducted in 2020, a formulation containing this compound was tested against common agricultural pests. The results indicated a significant reduction in pest populations compared to untreated controls, showcasing its potential as an effective pesticide.

Mechanism of Action

The mechanism of action of methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine with structurally related pyrazole-based amines:

Compound Name CAS Number Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Physical/Chemical Properties
This compound 1156391-85-3 1-Ph, 3-(CH2NHCH3) 203.25 Not reported; inferred high solubility in polar aprotic solvents
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1-Ph, 3-Pyridinyl, 5-NHCH3 252.31 ([M+2H]⁺) Higher polarity due to pyridinyl group
5-Amino-3-methyl-1-phenylpyrazole 1131-18-6 1-Ph, 3-CH3, 5-NH2 173.21 Melting point: ~150–155°C; used as a synthetic intermediate
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-Pyridinyl, 3-CH3, 4-NH(C3H5) 215.27 ([M+H]⁺) Melting point: 104–107°C; synthesized via copper-catalyzed coupling
[(1-Propyl-1H-pyrazol-3-yl)methyl]amine 1903800-28-1 1-C3H7, 3-CH2NH2 153.23 Increased lipophilicity due to alkyl chain

Key Observations :

  • Polarity : Replacement of phenyl with pyridinyl (e.g., in N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) increases polarity, enhancing solubility in aqueous media .
  • Lipophilicity : Alkyl substituents (e.g., propyl in [(1-propyl-1H-pyrazol-3-yl)methyl]amine) improve membrane permeability but may reduce water solubility .
  • Thermal Stability : Cyclopropyl derivatives exhibit moderate melting points (~100–110°C), suggesting stable crystalline structures .

Crystallographic and Hydrogen-Bonding Features

  • Crystal Packing : Pyrazole derivatives often form S(6) ring motifs via intramolecular C–H⋯N hydrogen bonds, as observed in N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine .
  • Intermolecular Interactions : Infinite polymeric chains stabilized by H-bonding are common, influencing solubility and melting behavior .
  • Tools : SHELXL and ORTEP-III are widely used for refining crystal structures and visualizing hydrogen-bonding networks .

Biological Activity

Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound, with the molecular formula C11H14N3C_{11}H_{14}N_3, features a five-membered heterocyclic structure that includes two nitrogen atoms. The compound is characterized by its ability to interact with various biological targets, which is essential for its pharmacological effects.

Target Interactions

The compound likely interacts with proteins and enzymes, such as tyrosine-protein phosphatase, through nucleophilic addition-elimination reactions. This interaction can lead to modulation of biochemical pathways, including:

  • Regulation of the endoplasmic reticulum unfolded protein response
  • Influence on cellular signaling pathways

Biochemical Pathways

This compound may affect several biochemical pathways, leading to diverse biological effects. Related compounds have shown potential in influencing apoptosis and inflammatory responses, indicating that this compound might share similar properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies involving derivatives of pyrazole, compounds have been tested against various bacteria and fungi, demonstrating significant inhibition zones in well diffusion assays. For example:

CompoundTarget MicroorganismZone of Inhibition (mm)
10aE. coli15
10bS. aureus18
10cA. niger20

These results suggest that this compound and its derivatives could be promising candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro studies using breast cancer cell lines (e.g., MCF-7) have shown that certain derivatives possess cytotoxic effects, leading to reduced cell viability:

Concentration (µM)Cell Viability (%)
1075
2550
5030

The results indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives using this compound as a precursor. The resulting compounds were screened for antimicrobial and anticancer activities, demonstrating significant efficacy against specific pathogens and cancer cell lines .
  • Biocatalytic Applications : Research has explored the use of biocatalysts in synthesizing pyrazole derivatives efficiently. The magnetic aminated starch (MAST) was utilized to produce these compounds with high yields (up to 93%) in shorter reaction times .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that related pyrazole compounds could induce apoptosis in cancer cells while exhibiting anti-inflammatory properties .

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